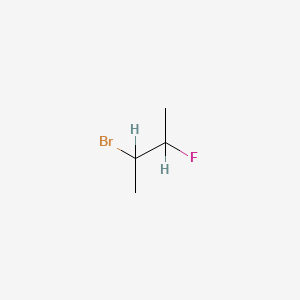

Butane, 2-bromo-3-fluoro-, (R*,R*)-

Description

Contextualization within Halogenated Alkane Research and Stereochemistry

Halogenated alkanes, organic compounds containing one or more halogen atoms, are fundamental building blocks and intermediates in synthetic organic chemistry. rsc.org Their utility stems from the carbon-halogen bond, which can be readily transformed into other functional groups. When two halogens are attached to adjacent carbon atoms, the compound is known as a vicinal dihalide. quora.com The field gains another layer of complexity with the introduction of stereochemistry.

The compound 2-bromo-3-fluorobutane possesses two chiral centers (stereocenters) at carbons 2 and 3, as each is bonded to four different groups. vaia.com This structural feature means that the molecule can exist as multiple stereoisomers. britannica.com Stereoisomers that are non-superimposable mirror images of each other are called enantiomers, while those that are not mirror images are called diastereomers. wikipedia.orgrutgers.edu The (R,R) designation for 2-bromo-3-fluorobutane refers to the relative configuration of these two chiral centers. Specifically, it denotes the pair of enantiomers (2R,3R)-2-bromo-3-fluorobutane and (2S,3S)-2-bromo-3-fluorobutane.

Table 1: Physicochemical Properties of (2R,3R)-2-bromo-3-fluorobutane

| Property | Value |

|---|---|

| Molecular Formula | C4H8BrF nih.gov |

| Molecular Weight | 155.01 g/mol nih.gov |

| IUPAC Name | (2R,3R)-2-bromo-3-fluorobutane nih.gov |

| CAS Number | 57302-15-5 (for R,R) nih.gov |

| InChIKey | MVQSVOOVCVGPJU-QWWZWVQMSA-N nih.gov |

| Canonical SMILES | CC@HF nih.gov |

| Complexity | 38.5 nih.gov |

Significance of (R,R)- Stereoisomerism in Contemporary Synthetic Design**

The spatial arrangement of atoms in a molecule can dramatically influence its physical, chemical, and biological properties. researchgate.net Enantiomers, for instance, have identical physical properties like boiling point and density but differ in how they interact with plane-polarized light and other chiral molecules. rutgers.edu This distinction is critically important in fields like medicinal chemistry, where one enantiomer of a drug may be therapeutically active while the other is inactive or even harmful. libretexts.org

Therefore, the ability to selectively synthesize a single stereoisomer, a process known as asymmetric synthesis, is a primary goal in modern organic chemistry. researchgate.net The (R,R)-stereoisomer of 2-bromo-3-fluorobutane represents a specific spatial arrangement of the bromo and fluoro substituents. A synthetic chemist aiming to incorporate this specific structural motif into a more complex molecule must employ methods that control the stereochemical outcome of the reaction. The distinct properties of the (R,R) diastereomers compared to the (R,S) diastereomers (the threo pair) mean they will behave differently in chemical reactions, allowing for potential separation and selective manipulation.

Table 2: Stereoisomers of 2-Bromo-3-fluorobutane

| Isomer | Configuration | Relationship |

|---|---|---|

| (2R,3R)-2-bromo-3-fluorobutane | R at C2, R at C3 | Enantiomer of (2S,3S) |

| (2S,3S)-2-bromo-3-fluorobutane | S at C2, S at C3 | Enantiomer of (2R,3R) |

| (2R,3S)-2-bromo-3-fluorobutane | R at C2, S at C3 | Enantiomer of (2S,3R) |

| (2S,3R)-2-bromo-3-fluorobutane | S at C2, R at C3 | Enantiomer of (2R,3S) |

The (2R,3R) and (2S,3S) pair are diastereomers of the (2R,3S) and (2S,3R) pair. rutgers.educhegg.com

Overview of Research Trajectories for Vicinal Halogenated Alkanes

Vicinal dihaloalkanes are recognized as exceptionally important structural units in organic synthesis. chemrxiv.org The addition of two halogen atoms across a carbon-carbon double bond is a fundamental method for accessing these compounds. chemrxiv.org Historically, this has often involved the use of toxic and hazardous reagents like molecular bromine (Br₂) or chlorine (Cl₂). nih.gov

Contemporary research focuses heavily on developing more efficient, sustainable, and safer methods for synthesizing vicinal halogenated alkanes. chemrxiv.orgresearchgate.net Key research trajectories include:

Photocatalysis: The use of visible light to mediate the dihalogenation of alkenes is a rapidly growing area. chemrxiv.orgnih.gov These methods often operate under mild conditions and can avoid the use of harsh halogenating agents by employing novel functional group transfer reagents (FGTRs). nih.govresearchgate.net

Metal-Free Reactions: There is a significant push to develop protocols that avoid the use of metal catalysts, which can be expensive and environmentally problematic. Recent reports describe metal-free radical vicinal dihalogenation of olefins using strategies like photocatalytic energy transfer. chemrxiv.org

Development of Novel Reagents: Researchers are designing and synthesizing new, bench-stable reagents for dual halogen transfer. These reagents are often modular and less expensive, offering practical alternatives to traditional methods. nih.govresearchgate.net

Asymmetric Dihalogenation: A major challenge and area of focus is the development of methods that not only form the vicinal dihalide but also control the stereochemistry, leading to an excess of one desired stereoisomer.

These advancements aim to improve the accessibility and utility of compounds like (R,R)-2-bromo-3-fluorobutane, enabling their use in the synthesis of complex and valuable molecules. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

57302-15-5 |

|---|---|

Molecular Formula |

C4H8BrF |

Molecular Weight |

155.01 g/mol |

IUPAC Name |

2-bromo-3-fluorobutane |

InChI |

InChI=1S/C4H8BrF/c1-3(5)4(2)6/h3-4H,1-2H3 |

InChI Key |

MVQSVOOVCVGPJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)Br)F |

Origin of Product |

United States |

Stereochemical Principles and Nomenclature Specific to R,r 2 Bromo 3 Fluorobutane**

Diastereomeric and Enantiomeric Relationships in Substituted Butane (B89635) Systems

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. masterorganicchemistry.com This class of isomers is broadly divided into two categories: enantiomers and diastereomers. oregonstate.edu

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comchemistrysteps.com A common analogy is the relationship between a person's left and right hands. If a molecule has a chiral center with an 'R' configuration, its enantiomer will have an 'S' configuration at that same center. masterorganicchemistry.comdummies.com For molecules with multiple chiral centers, the enantiomer will have the opposite configuration at all of them. chemistrysteps.com

Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. oregonstate.edu This relationship occurs when a molecule with two or more stereocenters has at least one, but not all, of its stereocenters with a different configuration compared to another stereoisomer. masterorganicchemistry.comoregonstate.edu For example, the relationship between a (2R, 3R) isomer and a (2R, 3S) isomer is diastereomeric. masterorganicchemistry.com Unlike enantiomers, diastereomers can have different physical properties. Geometric isomers, such as cis/trans isomers, are also a type of diastereomer. chemistrysteps.com

In substituted butane systems like 2-bromo-3-fluorobutane, the presence of two chiral centers (at carbons 2 and 3) gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any enantiomeric pair and the other pair is diastereomeric.

R/S and R/RConfiguration Assignment Methodologies for Chiral Centers

The Cahn-Ingold-Prelog (CIP) system is the most widely accepted method for assigning the absolute configuration of a chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). masterorganicchemistry.comlibretexts.org This system involves a set of sequence rules to prioritize the four different substituents attached to the chiral carbon. dummies.commasterorganicchemistry.com

The steps for assigning R/S configuration are as follows:

Prioritize Substituents: Each of the four groups attached to the chiral center is assigned a priority from 1 (highest) to 4 (lowest) based on atomic number. The atom with the highest atomic number gets the highest priority. masterorganicchemistry.com If there is a tie, one moves to the next atoms along the chains until a point of difference is found. oregonstate.edu

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (priority 4) is pointing away from the viewer. oregonstate.edu

Determine Configuration: With the lowest-priority group in the back, the path from priority 1 to 2 to 3 is traced. masterorganicchemistry.com If this path is clockwise, the configuration is assigned as R. oregonstate.edu If the path is counter-clockwise, the configuration is S. oregonstate.edu

For (R,R)-2-bromo-3-fluorobutane, the R/R notation, known as relative stereochemistry, indicates that both chiral centers have the same, but unspecified, configuration. It describes a racemic mixture of the (R,R) and (S,S) enantiomers.

Let's consider the assignment for one of the chiral centers in 2-bromo-3-fluorobutane, for example, C2, which is bonded to bromine, a methyl group, a hydrogen atom, and the fluorinated C3 carbon.

Priority at C2: Br > F-C3-H(CH3) > CH3 > H

Priority at C3: F > Br-C2-H(CH3) > CH3 > H

By applying the CIP rules, the absolute configuration of each stereocenter can be determined.

Analysis of Chiral Properties in Polyhalogenated Butanes

Polyhalogenated butanes, such as 2-bromo-3-fluorobutane, exhibit chirality due to the presence of one or more chiral centers. khanacademy.org A chiral molecule is one that is non-superimposable on its mirror image. khanacademy.org The presence of chiral centers is a common, though not exclusive, source of chirality in molecules. libretexts.org

The chiral properties of these compounds are primarily observed through their interaction with plane-polarized light, a phenomenon known as optical activity. khanacademy.org Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. khanacademy.org A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.

The specific rotation is a characteristic physical property of a chiral compound. The magnitude and direction of this rotation are influenced by the specific arrangement of atoms around the chiral center(s). In polyhalogenated butanes, the nature of the halogen atoms and their positions on the butane chain significantly impact the electronic environment and, consequently, the chiroptical properties of the molecule. researchgate.nettue.nl

For 2-bromo-3-fluorobutane, the four stereoisomers will have distinct chiral properties. The (2R,3R) and (2S,3S) enantiomers will have equal and opposite specific rotations. Similarly, the (2R,3S) and (2S,3R) enantiomers will also have equal and opposite specific rotations. However, the magnitude of rotation for the (2R,3R)/(2S,3S) pair will be different from that of the (2R,3S)/(2S,3R) pair because they are diastereomers.

Advanced Synthetic Methodologies for R,r 2 Bromo 3 Fluorobutane**

Stereoselective and Diastereoselective Synthesis Approaches

The introduction of both bromine and fluorine atoms onto a butane (B89635) backbone with specific stereochemistry requires sophisticated synthetic strategies. researchgate.netepfl.ch These methods are designed to overcome the challenge of controlling the spatial arrangement of atoms at two adjacent chiral centers. rsc.org

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a preponderance of one enantiomer over the other. uwindsor.caresearchgate.net In the context of (R,R)-2-bromo-3-fluorobutane, this involves reactions that selectively form the desired (R,R) stereoisomer from a prochiral starting material. nih.gov Such strategies often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of the bromofluorination reaction. uwindsor.caresearchgate.net

One conceptual approach involves the asymmetric halofluorination of an appropriate alkene precursor. The development of catalytic enantioselective methods for such transformations is a significant area of research. rsc.orgnih.gov These methods often rely on the formation of a chiral halogenating species or a chiral complex that directs the nucleophilic attack of the fluoride (B91410) source.

Chiral Auxiliary-Mediated Routes

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

For the synthesis of (R,R)-2-bromo-3-fluorobutane, a chiral auxiliary could be attached to a butene derivative. The steric and electronic properties of the auxiliary would then guide the incoming bromine and fluorine atoms to the desired faces of the double bond, leading to the formation of the (R,R) diastereomer with high selectivity. The choice of auxiliary is critical and must be tailored to the specific reaction conditions and substrate.

Enantioselective Catalysis in Halogenation Reactions

Enantioselective catalysis represents a powerful tool for the synthesis of chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.govrsc.org In the context of producing (R,R)-2-bromo-3-fluorobutane, this would involve a catalytic system that facilitates the enantioselective bromofluorination of a suitable alkene. rsc.orgnih.gov

Recent advancements have focused on the use of chiral Lewis base catalysts or chiral phase-transfer catalysts to control the stereochemistry of halogenation reactions. acs.org For instance, a chiral catalyst can activate a bromine source and a fluorine source, forming a chiral complex that then delivers the halogens to the substrate in a stereocontrolled manner. rsc.orgnih.gov The development of catalysts that are effective for the specific transformation of bromofluorination is an active area of investigation. acs.org

Precursor Design and Functionalization Pathways for Bromofluorination

The choice of precursor is fundamental to a successful stereoselective synthesis. For the preparation of (R,R)-2-bromo-3-fluorobutane, a logical precursor is a butene isomer, such as cis- or trans-2-butene. The geometry of the starting alkene can significantly influence the stereochemical outcome of the addition reaction.

The reaction of alkenes with a source of electrophilic bromine (like N-bromosuccinimide) and a nucleophilic fluoride source (like triethylamine (B128534) trishydrofluoride) is a known method for producing vicinal bromofluoroalkanes. epfl.ch The regioselectivity of this addition is typically governed by the formation of the more stable carbocation intermediate, with the fluoride attacking the more substituted carbon. epfl.ch For 2-butene, this leads to 2-bromo-3-fluorobutane.

To achieve the desired (R,R) stereochemistry, the bromofluorination must proceed with a specific diastereoselectivity (e.g., anti-addition to trans-2-butene or syn-addition to cis-2-butene) under the influence of a chiral catalyst or auxiliary. uwindsor.ca Furthermore, the synthesis of novel fluorinated building blocks can be achieved through halofluorination reactions of more complex, strained bicyclic systems. nih.gov

Optimization of Reaction Conditions for Precise Stereocontrol

Achieving high levels of stereoselectivity often requires meticulous optimization of reaction conditions. nih.gov Factors such as the solvent, temperature, and the nature of the halogenating and fluorinating agents can have a profound impact on the stereochemical outcome of the reaction. nih.govchemrxiv.org

Solvent Effects on Stereoselectivity

The solvent can play a crucial role in determining the stereoselectivity of a reaction by influencing the stability of transition states and intermediates. rsc.orgresearchgate.net In bromofluorination reactions, the polarity and coordinating ability of the solvent can affect the lifetime and structure of the bromonium ion intermediate, which in turn can influence the stereochemistry of the subsequent fluoride attack. rsc.org

For instance, nonpolar solvents might favor a more concerted reaction mechanism, while polar, protic solvents could stabilize ionic intermediates. nih.govresearchgate.net The choice of solvent can also impact the effectiveness of a chiral catalyst or auxiliary. rsc.org Therefore, a systematic screening of solvents is often necessary to identify the optimal medium for achieving high diastereoselectivity and enantioselectivity in the synthesis of (R,R)-2-bromo-3-fluorobutane. nih.gov

Table 1: Factors Influencing Stereoselective Synthesis

| Factor | Influence on Stereoselectivity |

|---|---|

| Chiral Catalyst | Induces enantioselectivity by creating a chiral environment around the substrate. |

| Chiral Auxiliary | Directs the stereochemical outcome through steric hindrance and electronic effects. |

| Alkene Geometry | The cis/trans configuration of the starting alkene can determine the relative stereochemistry of the product. |

| Solvent | Affects transition state stability and the nature of reactive intermediates. |

| Temperature | Can influence the equilibrium between different diastereomeric transition states. |

Temperature and Pressure Influences on Stereochemical Outcomes

The stereochemical course of the bromofluorination of alkenes, a key reaction to produce vicinal bromo-fluoro compounds like (R,R)-2-bromo-3-fluorobutane, is critically dependent on the reaction conditions. Temperature and pressure are two fundamental parameters that can significantly influence the stereoselectivity of this transformation.

The addition of bromine and fluorine to an alkene typically proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.comlumenlearning.comlibretexts.org The subsequent nucleophilic attack by a fluoride ion occurs in an anti-fashion, meaning it adds to the opposite face of the bromonium ion. masterorganicchemistry.comlumenlearning.comlibretexts.org This anti-addition mechanism is crucial for establishing the relative stereochemistry of the two new stereocenters.

Temperature Effects:

The influence of temperature on the stereoselectivity of bromofluorination is a nuanced aspect of reaction kinetics. Lowering the reaction temperature generally enhances the stereoselectivity of reactions that proceed through a cyclic intermediate. nih.gov This is because at lower temperatures, the kinetic barrier for the desired anti-addition pathway is more pronouncedly favored over any potential side reactions or pathways that could lead to the formation of undesired stereoisomers.

Conversely, increasing the reaction temperature can lead to a decrease in stereoselectivity. At higher temperatures, the increased thermal energy can allow the reaction to overcome the activation barriers for alternative, less selective pathways. This could include partial isomerization of the starting alkene or the intermediate, or even a shift towards a more radical-mediated mechanism, which would erode the stereochemical integrity of the product.

Pressure Effects:

The application of high pressure in chemical reactions can influence reaction rates and, in some cases, stereoselectivity. For reactions that proceed with a negative activation volume, an increase in pressure will accelerate the reaction rate. The formation of the compact, cyclic bromonium ion intermediate from the planar alkene is a step that likely has a negative activation volume. Therefore, applying high pressure could potentially favor the formation of this key intermediate.

While the direct impact of pressure on the stereoselectivity of bromofluorination is not extensively documented, it is an area of active research in stereoselective synthesis. researchgate.net In some catalytic reactions, pressure has been shown to enhance enantioselectivity by promoting a more ordered transition state. It is conceivable that in the context of bromofluorination, high pressure could favor the more compact transition state leading to the anti-addition product, thereby enhancing the diastereoselectivity. However, without specific experimental data for the synthesis of (R,R)-2-bromo-3-fluorobutane, this remains a theoretical consideration.

Green Chemistry Considerations in Stereoselective Halogenation Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing (R,R)-2-bromo-3-fluorobutane, several aspects can be considered to make the process more sustainable.

Alternative Brominating Agents:

Traditionally, elemental bromine (Br₂) is used as the bromine source in halogenation reactions. However, bromine is a highly toxic and corrosive substance, posing significant handling and environmental risks. nih.gov Green chemistry encourages the use of safer alternatives.

One such alternative is the in-situ generation of the brominating agent. For example, the reaction of an oxidant like hydrogen peroxide with hydrobromic acid can produce bromine in the reaction mixture, avoiding the need to handle and store large quantities of elemental bromine. acs.orgcapes.gov.br Another approach involves the use of solid brominating agents, such as N-bromosuccinimide (NBS). nih.govcambridgescholars.com NBS is a crystalline solid that is easier and safer to handle than liquid bromine. nih.gov The reaction of NBS with an alkene in the presence of a fluoride source can yield the desired bromo-fluoro product. nih.gov

| Brominating Agent | State | Hazards | Green Advantage |

| Elemental Bromine (Br₂) | Liquid | Highly toxic, corrosive, volatile | - |

| H₂O₂ / HBr | In-situ generation | - | Avoids handling of pure bromine |

| N-Bromosuccinimide (NBS) | Solid | Irritant | Easier and safer to handle |

Greener Solvents:

The choice of solvent is another critical factor in green chemistry. Many traditional halogenation reactions are carried out in chlorinated solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), which are toxic and environmentally persistent. masterorganicchemistry.com

Green chemistry promotes the use of more benign solvents. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com Recent studies have shown that bromination of alkenes can be carried out effectively in aqueous media, sometimes with the aid of phase-transfer catalysts or specialized ionic liquids. Ionic liquids themselves are considered potential green solvents due to their low vapor pressure, although their synthesis and toxicity need careful consideration. mdpi.com Other bio-derived solvents, such as Cyrene™, cyclopentanone, and γ-valerolactone (GVL), are also being explored as greener alternatives for various chemical transformations, including fluorination reactions. wpmucdn.com Supercritical carbon dioxide (scCO₂) is another promising green solvent, although its application often requires specialized equipment. stfc.ac.uk

| Solvent | Type | Environmental/Safety Concerns |

| Carbon Tetrachloride (CCl₄) | Chlorinated | Toxic, ozone-depleting |

| Dichloromethane (CH₂Cl₂) | Chlorinated | Toxic, suspected carcinogen |

| Water | Aqueous | Non-toxic, safe |

| Ionic Liquids | Salt | Variable toxicity, potential for recycling |

| Bio-derived Solvents (e.g., Cyrene™, GVL) | Renewable | Generally lower toxicity |

| Supercritical CO₂ | Fluid | Non-toxic, requires high pressure |

Catalytic Approaches:

The development of catalytic methods, particularly enantioselective catalysis, is a cornerstone of green chemistry. While achieving high stereoselectivity in the synthesis of (R,R)-2-bromo-3-fluorobutane often relies on the inherent stereospecificity of the reaction mechanism, catalytic approaches can offer improved efficiency and selectivity.

For instance, catalytic enantioselective fluorination and other halogenations are emerging fields of research. nih.govnih.gov These methods often employ chiral catalysts to control the facial selectivity of the halogen addition to the alkene, leading to an excess of one enantiomer. While a specific catalytic system for the direct synthesis of (R,R)-2-bromo-3-fluorobutane is not yet established, the principles from related catalytic fluoroamination and other difunctionalization reactions could pave the way for future developments. nih.gov Photocatalytic methods are also gaining traction as a green approach, utilizing light to initiate reactions under mild conditions. nih.gov

By embracing these green chemistry principles, the synthesis of (R,R)-2-bromo-3-fluorobutane can be made not only more efficient and selective but also more sustainable and environmentally responsible.

Mechanistic Investigations of Reactions Involving R,r 2 Bromo 3 Fluorobutane**

Formation and Reactivity of Halonium Ions (Bromonium and Iodonium) in Related Systems

The reaction of alkenes with halogens like bromine and chlorine is a cornerstone of organic synthesis, often proceeding through a cyclic halonium ion intermediate. masterorganicchemistry.com While direct studies on (R,R)-2-bromo-3-fluorobutane forming a bromonium ion are not the primary context, understanding the formation and reactivity of such ions in related systems is crucial for predicting potential reaction pathways.

When an alkene reacts with a halogen, the π electrons of the double bond attack the electrophilic halogen, leading to the formation of a three-membered ring intermediate known as a halonium ion (or specifically, a bromonium ion if bromine is the halogen). youtube.comyoutube.com This intermediate is characterized by a positive charge distributed across the halogen and the two adjacent carbon atoms. youtube.com The formation of this cyclic ion is significant because it prevents the formation of a discrete carbocation, thus inhibiting potential carbocation rearrangements. libretexts.org

The existence of stable bromonium ions has been confirmed through X-ray crystallography, solidifying their role as key intermediates in the electrophilic addition of bromine to alkenes. masterorganicchemistry.com The subsequent step in these reactions involves the nucleophilic attack on one of the carbons of the halonium ion. This attack occurs from the side opposite to the bulky halonium ion, resulting in an anti-addition product. masterorganicchemistry.comyoutube.com

In the context of vicinal bromofluoroalkanes, their formation often involves the reaction of an alkene with a source of electrophilic bromine (like N-bromosuccinimide) and a fluoride (B91410) source. epfl.ch The regioselectivity of this addition is noteworthy, with the fluorine atom typically attaching to the more substituted carbon, which is better able to stabilize a partial positive charge. epfl.ch

Analysis of Nucleophilic Substitution Pathways (SN1/SN2/SNi) with Stereochemical Implications

Nucleophilic substitution reactions are fundamental processes where a nucleophile replaces a leaving group on a substrate. The two most common mechanisms are the S_N_1 (substitution nucleophilic unimolecular) and S_N_2 (substitution nucleophilic bimolecular) pathways. The stereochemical outcome of these reactions is a key diagnostic tool for determining the operative mechanism.

The S_N_1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. ucla.edu This planar intermediate can be attacked by a nucleophile from either face, leading to a racemic or nearly racemic mixture of products. In some cases, the leaving group may transiently shield one face of the carbocation, leading to a slight excess of the inversion product.

Conversely, the S_N_2 reaction is a one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. ucla.edu This concerted mechanism results in the inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion.

In the case of a molecule like (R,R)-2-bromo-3-fluorobutane, the presence of two adjacent chiral centers complicates the analysis. The nature of the substrate, the nucleophile, the leaving group, and the solvent all play a role in determining which pathway is favored. For example, the reaction of pure (S)-2-bromo-2-fluorobutane with methoxide (B1231860) ion in methanol (B129727) yields a mixture of products, including (S)-2-fluoro-2-methoxybutane, suggesting a reaction with retention of configuration. pearson.com This outcome is proposed to occur via an S_N_1 mechanism where the strong inductive effect of the fluorine atom stabilizes the intermediate carbocation and directs the nucleophile to attack from the same side as the departing bromide. pearson.com

Regioselectivity and Stereospecificity in Elimination Reactions (E1/E2)

Elimination reactions of alkyl halides lead to the formation of alkenes. The two primary mechanisms are E1 (elimination unimolecular) and E2 (elimination bimolecular). These reactions often exhibit regioselectivity (preference for the formation of one constitutional isomer over another) and stereospecificity (where the stereochemistry of the starting material determines the stereochemistry of the product). khanacademy.org

The E1 reaction, like the S_N_1 reaction, proceeds through a carbocation intermediate. The subsequent removal of a proton from an adjacent carbon by a weak base yields the alkene. Due to the carbocation intermediate, rearrangements are possible, and the regioselectivity generally follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.

The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. vaia.com A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being removed and the leaving group. youtube.com This stereochemical constraint leads to the high stereospecificity of E2 reactions. youtube.com

For a substrate like (R,R)-2-bromo-3-fluorobutane, the base used will significantly influence the outcome. A bulky base will favor the formation of the Hofmann product (the less substituted alkene) due to steric hindrance, while a smaller, strong base will favor the Zaitsev product. youtube.com The stereochemistry of the starting material will dictate the stereochemistry of the resulting alkene in an E2 reaction. For example, the elimination of (2R,3R)-2-bromo-3-phenylbutane with sodium methoxide yields the Z-alkene, where the methyl groups are cis to each other, due to the required anti-periplanar transition state. vaia.com

Intramolecular Rearrangement Processes in Bromofluorinated Systems

Intramolecular rearrangements can occur in carbocationic intermediates, leading to products with a different carbon skeleton or substituent positions. These rearrangements, such as hydride or methyl shifts, typically proceed to form a more stable carbocation. jcu.edu

In the context of bromofluorinated butanes, solvolysis reactions can lead to such rearrangements. For instance, the solvolysis of 2-bromo-3-methylbutane (B93499) proceeds through a secondary carbocation which can then undergo a hydride shift to form a more stable tertiary carbocation before reacting with the solvent. pearson.com

While specific studies on the intramolecular rearrangements of (R,R)-2-bromo-3-fluorobutane are not prevalent in the searched literature, the principles of carbocation stability and rearrangement would apply. The presence of both bromine and fluorine atoms on adjacent carbons would influence the stability of any potential carbocationic intermediates and the propensity for rearrangement. The inductive effect of the fluorine atom would destabilize a carbocation on the adjacent carbon, potentially influencing the direction of any rearrangement.

Spectroscopic Characterization Techniques and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, making it indispensable for distinguishing between stereoisomers like the diastereomers of 2-bromo-3-fluorobutane.

The ¹H NMR spectrum of (R,R)-2-bromo-3-fluorobutane is expected to exhibit distinct signals for the protons on the chiral centers and the adjacent methyl groups. Due to the presence of two chiral centers, the molecule is diastereotopic, meaning that the protons and carbon atoms can have different chemical shifts even if they appear chemically equivalent at first glance.

In the (R,R)-isomer, the proton attached to the carbon bearing the fluorine atom (H-3) and the proton attached to the carbon with the bromine atom (H-2) will each appear as a multiplet. The coupling between these two vicinal protons (³JHH) is particularly informative for conformational analysis. Furthermore, the two methyl groups are diastereotopic and are expected to show separate doublet signals due to coupling with their adjacent methine protons. The integration of these signals can be used to assess the diastereomeric purity of a sample. For 2-bromobutane, the proton ratio is observed as 3:1:2:3, corresponding to the different hydrogen environments in the molecule. docbrown.info A similar, yet more complex, pattern would be anticipated for 2-bromo-3-fluorobutane due to the additional influence of the fluorine atom.

Table 1: Predicted ¹H NMR Data for (R,R)-2-bromo-3-fluorobutane**

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| CH₃ (at C1) | ~1.7 | Doublet | J(H-C1, H-C2) |

| H (at C2) | ~4.1 | Doublet of Quartets | J(H-C2, H-C1), J(H-C2, H-C3) |

| H (at C3) | ~4.6 | Doublet of Quartets | J(H-C3, H-C4), J(H-C3, H-C2), J(H-C3, F) |

| CH₃ (at C4) | ~1.4 | Doublet of Doublets | J(H-C4, H-C3), J(H-C4, F) |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.gov For (R,R)-2-bromo-3-fluorobutane, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom. This resonance would be split into a doublet of quartets due to coupling with the vicinal proton (H-3) and the protons of the adjacent methyl group (CH₃ at C-4). The chemical shift of this fluorine signal provides information about its electronic environment.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. docbrown.info In (R,R)-2-bromo-3-fluorobutane, four distinct signals are expected, corresponding to the four carbon atoms. The chemical shifts of the carbons directly bonded to the halogen atoms (C-2 and C-3) will be significantly influenced by their high electronegativity. The carbon attached to fluorine will experience a strong downfield shift and will also exhibit a large one-bond coupling constant (¹JCF). The carbon bonded to bromine will also be shifted downfield, though typically to a lesser extent than the fluorine-bearing carbon.

Table 2: Predicted ¹³C and ¹⁹F NMR Data for (R,R)-2-bromo-3-fluorobutane**

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹³C (C1) | ~20-30 | Quartet | ¹J(C,H) |

| ¹³C (C2) | ~45-55 | Doublet | ¹J(C,H) |

| ¹³C (C3) | ~85-95 | Doublet | ¹J(C,H), ¹J(C,F) |

| ¹³C (C4) | ~15-25 | Quartet | ¹J(C,H), ²J(C,F) |

| ¹⁹F | ~ -180 to -200 | Doublet of Quartets | ³J(F,H-C3), ³J(F,H-C4) |

Note: Predicted values are relative to standard references (TMS for ¹³C, CFCl₃ for ¹⁹F) and are based on general principles and data from analogous compounds.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For (R,R)-2-bromo-3-fluorobutane, cross-peaks would be expected between H-2 and the protons of the C-1 methyl group, between H-2 and H-3, and between H-3 and the protons of the C-4 methyl group. This confirms the proton-proton connectivity along the butane (B89635) backbone. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, confirming which proton signal belongs to C-2 and which to C-3. youtube.com

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule. For (R,R)-2-bromo-3-fluorobutane, the molecular ion peak ([M]⁺) would be observed, and due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity would also be present. docbrown.info The exact mass of the molecular ion can be used to confirm the molecular formula C₄H₈BrF.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for haloalkanes include the loss of a halogen atom or a hydrohalogen molecule. For 2-bromo-3-fluorobutane, characteristic fragments would be expected from the loss of Br, F, HBr, and HF. The relative abundance of these fragment ions can help in elucidating the structure. For example, cleavage of the C-C bond between the two chiral centers could also lead to significant fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-bromo-3-fluorobutane

| m/z | Possible Fragment Ion | Notes |

| 154/156 | [C₄H₈BrF]⁺ | Molecular ion peak (M⁺, M+2) |

| 75 | [C₄H₈F]⁺ | Loss of Br |

| 135 | [C₄H₇Br]⁺ | Loss of F |

| 57 | [C₄H₉]⁺ | Loss of Br and F (as radicals) |

| 41 | [C₃H₅]⁺ | Further fragmentation |

Note: The presence of bromine isotopes will result in doublet peaks for any fragment containing a bromine atom.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of (R,R)-2-bromo-3-fluorobutane would be characterized by absorption bands corresponding to the C-H, C-C, C-F, and C-Br bonds.

C-H stretching: Strong absorptions are expected in the region of 2850-3000 cm⁻¹ for the sp³ C-H bonds.

C-F stretching: A strong absorption band is typically observed in the range of 1000-1400 cm⁻¹, which is characteristic of the carbon-fluorine bond.

C-Br stretching: A strong to medium absorption is expected in the lower frequency region, typically between 500-600 cm⁻¹, corresponding to the carbon-bromine bond. libretexts.org

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the specific stereoisomer and can be used for identification by comparison with a reference spectrum.

Table 4: Predicted Characteristic IR Absorption Bands for 2-bromo-3-fluorobutane

| Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H | Stretching | 2850 - 3000 | Strong |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-Br | Stretching | 500 - 600 | Strong-Medium |

| C-C | Stretching | 800 - 1200 | Medium-Weak |

X-ray Crystallography for Absolute Configuration Determination of Derivatives

While obtaining a suitable single crystal of the liquid (R,R)-2-bromo-3-fluorobutane for X-ray crystallography can be challenging, it is the most definitive method for determining the absolute configuration of a chiral molecule. This is typically achieved by synthesizing a solid derivative of the compound. By reacting the haloalkane to introduce a group that promotes crystallization and contains a heavy atom, the resulting crystal can be analyzed by X-ray diffraction. The diffraction pattern allows for the determination of the three-dimensional arrangement of atoms in the crystal lattice, thereby unequivocally establishing the (R,R) or (S,S) configuration of the chiral centers. This technique provides the ultimate proof of the molecule's stereochemistry, against which the results from other spectroscopic methods can be benchmarked.

Chiroptical Methods (e.g., Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)) for Enantiomeric Excess Measurement

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful spectroscopic techniques used to investigate the stereochemistry of chiral molecules. ORD measures the change in the angle of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. For a compound like (R,R)-2-bromo-3-fluorobutane, these methods would be instrumental in determining the enantiomeric excess (ee) of a sample.

In principle, each enantiomer of a chiral compound will produce an ORD curve and a CD spectrum that are mirror images of each other. A racemic mixture, containing equal amounts of both enantiomers, would show no optical activity. However, a sample with an excess of one enantiomer will exhibit a measurable ORD and CD signal, the magnitude of which is directly proportional to the enantiomeric excess.

Despite the theoretical applicability of these methods, a search of scientific literature and spectroscopic databases did not yield any specific ORD or CD data for (R,R)-2-bromo-3-fluorobutane. Research on the chiroptical properties of other halogenated alkanes exists, but this information cannot be directly extrapolated to the specific case of this diastereomer. Without experimental or calculated spectra, a detailed analysis of its chiroptical behavior and the establishment of a quantitative relationship between the observed optical rotation or dichroism and the enantiomeric excess is not possible.

The lack of such data highlights a gap in the detailed stereochemical characterization of this particular fluorinated haloalkane. Further research would be necessary to measure the ORD and CD spectra of the pure enantiomers of 2-bromo-3-fluorobutane, which would then enable the use of these powerful techniques for the quantitative analysis of its enantiomeric composition.

Theoretical and Computational Studies of R,r 2 Bromo 3 Fluorobutane**

Quantum Chemical Calculations for Conformational Analysis and Stability

The conformational landscape of (R,R)-2-bromo-3-fluorobutane is primarily dictated by the rotation around the central C2-C3 bond. This rotation gives rise to several staggered and eclipsed conformers. Quantum chemical calculations, such as those employing ab initio or Density Functional Theory (DFT) methods, are instrumental in determining the relative energies and stabilities of these conformers.

The key conformers of interest are the anti-periplanar and synclinal (gauche) arrangements of the bromine and fluorine atoms. In the anti conformer, the bulky bromine and electronegative fluorine atoms are positioned at a 180° dihedral angle, minimizing steric hindrance. In the gauche conformers, this angle is approximately 60°.

The stability of these conformers is a delicate balance of several factors:

Steric Hindrance: The repulsion between the electron clouds of the substituents (methyl groups, bromine, and fluorine atoms) destabilizes conformers where these groups are in close proximity.

Dipole-Dipole Interactions: The polar C-Br and C-F bonds create local dipoles. The interaction between these dipoles can be either stabilizing or destabilizing depending on their relative orientation.

The Gauche Effect: In some cases, a gauche conformation can be unexpectedly more stable than the anti conformation. This phenomenon, known as the gauche effect, is often attributed to stabilizing hyperconjugative interactions, where electron density is donated from a C-H or C-C σ-bonding orbital to a neighboring C-X (where X is a halogen) σ*-antibonding orbital. For vicinal dihaloalkanes, the nature of the halogens plays a crucial role in the manifestation of this effect.

For (R,R)-2-bromo-3-fluorobutane, it is anticipated that the anti conformer, which minimizes steric repulsion between the larger bromine atom and the methyl groups, would be significantly stable. However, the potential for a gauche effect involving the highly electronegative fluorine atom cannot be discounted without explicit calculations.

Table 1: Hypothetical Relative Energies of (2R,3R)-2-Bromo-3-fluorobutane Conformers

| Conformer | Dihedral Angle (F-C-C-Br) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180° | 0.00 | 75.3 |

| Gauche (+) | +60° | 1.20 | 12.35 |

| Gauche (-) | -60° | 1.20 | 12.35 |

Note: This table is illustrative and based on general principles for haloalkanes. Specific computational studies are required for accurate values.

Molecular Dynamics Simulations of Reactive Intermediates and Reaction Pathways

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, including the formation and evolution of reactive intermediates. For (R,R)-2-bromo-3-fluorobutane, MD simulations could be employed to investigate reaction mechanisms such as dehydrohalogenation (elimination) or nucleophilic substitution.

By simulating the molecule in a solvent environment and at a given temperature, one could observe the conformational changes that precede a reaction, the role of solvent molecules in stabilizing transition states, and the lifetime of any carbocation or radical intermediates that may form. For instance, in a simulated elimination reaction, MD could help visualize the concerted or stepwise nature of the removal of a proton and the bromide or fluoride (B91410) ion.

Density Functional Theory (DFT) Studies of Reaction Transition States and Energetics

Density Functional Theory (DFT) is a widely used computational method for accurately predicting the geometries and energies of molecules, including the elusive transition states of chemical reactions. For (R,R)-2-bromo-3-fluorobutane, DFT calculations would be invaluable in mapping out the potential energy surface for various reactions.

Key applications of DFT in this context would include:

Locating Transition States: Identifying the exact geometry of the transition state for reactions like E2 elimination or SN2 substitution.

Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to proceed, which is crucial for predicting reaction rates.

Investigating Reaction Mechanisms: Comparing the energetics of different possible reaction pathways (e.g., elimination vs. substitution, or the regioselectivity of elimination) to predict the major products. For example, DFT could be used to determine whether the elimination of HBr is more or less favorable than the elimination of HF.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry provides the means to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For (R,R)-2-bromo-3-fluorobutane, the following spectroscopic properties could be computationally predicted:

NMR Chemical Shifts: The 1H, 13C, and 19F NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. By calculating these shifts for different conformers and comparing them to experimental spectra, one can deduce the dominant conformation in solution.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these frequencies, aiding in the assignment of experimental spectral bands to specific molecular motions.

Table 2: Hypothetical Predicted 13C NMR Chemical Shifts for the Anti Conformer of (2R,3R)-2-Bromo-3-fluorobutane

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH3) | 18.5 |

| C2 (CHBr) | 55.2 |

| C3 (CHF) | 92.8 |

| C4 (CH3) | 16.3 |

Note: This table is for illustrative purposes. Accurate predictions require specific computational parameters and are sensitive to the chosen theoretical level and solvent model.

In Silico Stereochemical Modeling and Reactivity Prediction

In silico (computer-based) modeling allows for the exploration of the stereochemical aspects of reactions involving (R,R)-2-bromo-3-fluorobutane. By building and manipulating three-dimensional models of the molecule and its potential reaction partners, chemists can predict the stereochemical outcome of reactions.

For example, in an SN2 reaction, modeling would clearly show the backside attack of the nucleophile, leading to an inversion of configuration at the stereocenter. In the case of an E2 elimination, modeling would help to visualize the required anti-periplanar arrangement of the departing proton and leaving group, and how this requirement influences which diastereomeric product is formed. These models, when combined with energetic data from DFT calculations, provide a powerful predictive tool for understanding the reactivity of this chiral haloalkane.

Synthetic Utility and Application As a Chiral Building Block

Precursor Role in Asymmetric Synthesis of Complex Molecules

Chiral building blocks are fundamental to the efficient construction of complex, single-enantiomer molecules. The presence of both a bromine and a fluorine atom in (R,R)-2-bromo-3-fluorobutane provides orthogonal reactivity, allowing for sequential and site-selective modifications. This dual functionality is highly desirable in the synthesis of intricate molecular architectures.

The introduction of fluorinated motifs is a prevalent strategy in drug discovery, with over 30% of approved small-molecule drugs containing fluorine. beilstein-journals.org Fluorine can modulate a molecule's pKa, improve its binding affinity to target proteins, and block metabolic pathways, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of a drug candidate. beilstein-journals.orgalfa-chemistry.com Chiral alkyl halides are also recognized as important motifs in medicine. nih.gov

While direct examples of the use of (R,R)-2-bromo-3-fluorobutane in pharmaceutical synthesis are not readily found, its structure is analogous to other chiral fluorinated building blocks used to create valuable pharmaceutical intermediates. For instance, chiral fluorinated amino acids and their derivatives are crucial components in the development of enzyme inhibitors and peptide-based therapeutics. beilstein-journals.orgsciprofiles.com The (R,R)-2-bromo-3-fluorobutane scaffold could potentially be converted into chiral fluorinated amino acids or other pharmacologically relevant structures through nucleophilic displacement of the bromide followed by functional group manipulation of the fluoride-bearing carbon.

The table below illustrates the potential of small fluorinated building blocks in the synthesis of pharmaceutical agents.

| Fluorinated Building Block | Resulting Pharmaceutical Intermediate/Drug Class | Therapeutic Area |

| Chiral Fluoroalkylamines | Beta-secretase (BACE1) inhibitors | Alzheimer's Disease |

| Fluorinated Pyrimidines | Kinase inhibitors | Oncology |

| Chiral Fluorinated Alcohols | Antiviral nucleoside analogues | Infectious Diseases |

| α-Fluorinated Carbonyls | Protease inhibitors | HIV/AIDS |

This table presents generalized examples of how fluorinated building blocks are used in medicinal chemistry and does not represent direct synthetic applications of (R,R)-2-bromo-3-fluorobutane.

The agrochemical industry also heavily relies on fluorinated compounds to develop more effective and selective pesticides and herbicides. nih.govyoutube.combiesterfeld.no Approximately 50% of crop protection products currently in development contain fluorine. biesterfeld.no The introduction of fluorine can enhance the biological efficacy of agrochemicals by improving their transport and interaction with target enzymes in pests and weeds. youtube.com

The following table highlights the role of fluorinated building blocks in the development of modern agrochemicals.

| Fluorinated Building Block | Resulting Agrochemical Class | Mode of Action |

| Trifluoromethylanilines | Phenylpyrrole fungicides | Inhibition of MAP/histidine kinase |

| Fluorinated Pyridines | Pyridinecarboxylic acid herbicides | Auxin mimics |

| Difluoromethylpyrazoles | SDHI fungicides | Inhibition of succinate (B1194679) dehydrogenase |

| Fluoroalkoxy-substituted Aromatics | Acaricides | Mite growth inhibitors |

This table provides examples of the application of fluorinated building blocks in agrochemistry and does not show direct synthetic uses of (R,R)-2-bromo-3-fluorobutane.

Stereodivergent Synthesis Strategies from Halogenated Butane (B89635) Scaffolds

Stereodivergent synthesis, the ability to generate any desired stereoisomer of a product from a common starting material, is a powerful strategy in organic synthesis. Halogenated butane scaffolds, such as vicinal dihalides, are valuable starting points for such strategies due to the stereospecific nature of many substitution and elimination reactions. youtube.comyoutube.com

Starting from a chiral precursor like (R,R)-2-bromo-3-fluorobutane, it is conceivable to access other diastereomers through reactions that proceed with either inversion or retention of configuration at one of the stereocenters. For example, a double inversion process could potentially transform the (R,R) isomer into the (S,S) enantiomer. Alternatively, a reaction sequence involving an elimination to form a transient alkene followed by a stereoselective re-halogenation or hydro-halogenation could yield diastereomeric products. While specific protocols for (R,R)-2-bromo-3-fluorobutane are not documented, the general principles of stereodivergent synthesis using vicinal dihalides are well-established. nih.gov

Chemoenzymatic Transformations Involving (R,R)-2-Bromo-3-fluorobutane

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of chemical transformations. Enzymes, such as lipases and dehalogenases, can be employed for the kinetic resolution of racemic mixtures of chiral compounds, providing access to enantiomerically pure starting materials. fao.orgresearchgate.net

In the context of (R,R)-2-bromo-3-fluorobutane, a racemic mixture of 2-bromo-3-fluorobutane could potentially be resolved using an appropriate enzyme. For instance, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Alternatively, a dehalogenase could selectively remove the bromine atom from one enantiomer, leading to a chiral fluorinated alcohol. While specific enzymatic resolutions of 2-bromo-3-fluorobutane have not been reported, chemoenzymatic methods are widely applied for the synthesis of chiral fluorinated building blocks. researchgate.netnih.gov

Development of Novel Reagents and Catalysts Leveraging its Chiral Scaffold

Chiral halogenated compounds can serve as precursors for the synthesis of novel chiral reagents and catalysts. researchgate.net A particularly important class of such molecules are chiral phosphine (B1218219) ligands, which are widely used in asymmetric catalysis. tcichemicals.comnih.govsigmaaldrich.comnih.gov The synthesis of these ligands often involves the reaction of a chiral electrophile with a phosphine source.

The (R,R)-2-bromo-3-fluorobutane molecule, with its defined stereochemistry and reactive C-Br bond, could potentially be utilized as a scaffold for the development of new chiral phosphine ligands. Nucleophilic substitution of the bromide with a phosphide (B1233454) anion would introduce a phosphorus center. The resulting fluorinated phosphine could exhibit unique electronic and steric properties due to the presence of the fluorine atom, potentially leading to improved performance in asymmetric catalytic reactions. While the synthesis of chiral phosphines from this specific precursor is not documented, the general strategy of preparing P-chirogenic ligands from chiral electrophiles is a known approach. acs.org

Future Directions and Emerging Research Avenues

Development of Highly Enantioselective and Atom-Economical Syntheses of Bromofluorinated Compounds

A primary challenge in synthetic chemistry is the development of processes that are both highly selective and environmentally benign. The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a central tenet of green chemistry. chiralpedia.comnumberanalytics.comprimescholars.com

Future research will focus on moving beyond traditional, often multi-step, syntheses that generate significant waste. The development of catalytic, asymmetric bromofluorination of simple, abundant alkenes is a key goal. Such reactions would ideally install both the bromine and fluorine atoms across a double bond in a single, highly controlled step. This approach stands in contrast to methods that might involve the bromination of a pre-existing fluorinated molecule or vice-versa, which can be less direct.

Innovations in catalysis are at the heart of this effort. Research is exploring novel chiral catalysts, including organocatalysts and transition-metal complexes, capable of differentiating between the two faces of a prochiral alkene to yield products with high enantiomeric excess. researchgate.netresearchgate.netmdpi.com For instance, the use of chiral ligands with metals like copper, palladium, or ruthenium could enable direct, enantioselective bromofluorination, a significant advance in atom economy. nih.govorganic-chemistry.org

| Synthetic Strategy | Description | Advantages | Challenges | Atom Economy |

| Traditional Methods | Multi-step sequences, e.g., epoxidation followed by ring-opening with HBr and a fluoride (B91410) source. | Well-established procedures. | Often requires stoichiometric reagents, multiple steps, and generates significant waste. | Low |

| Asymmetric Catalysis | Direct, one-step bromofluorination of an alkene using a chiral catalyst. | High enantioselectivity, fewer steps, potential for high yield. | Catalyst development, control of regioselectivity and stereoselectivity. | High |

| Biocatalysis | Use of engineered enzymes (e.g., halohydrin dehalogenases) to perform selective halogenation. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope, and engineering for novel reactivity. | Potentially High |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

Beyond its synthesis, the synthetic utility of (R,R)-2-bromo-3-fluorobutane lies in its potential for further chemical modification. The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is a key area of exploration. The C-Br bond is generally more susceptible to nucleophilic substitution and is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds through reactions like palladium-catalyzed cross-couplings.

Future research will likely investigate the selective transformation of the C-Br bond while leaving the more robust C-F bond intact. This would allow (R,R)-2-bromo-3-fluorobutane to serve as a chiral fluorinated scaffold, onto which various functional groups can be introduced. Conversely, developing methods for the selective activation of the C-F bond, while challenging, would open up new avenues for late-stage functionalization, a highly desirable strategy in drug discovery. Novel reagents and catalytic systems are needed to achieve such selective transformations. rsc.orgacs.org For example, reagents like BrF₃ have been used for the bromofluorination of olefins, and understanding the reactivity of the resulting products is crucial. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Chiral Intermediates

The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and safe processes. Flow chemistry, where reactions are performed in continuous streams within microreactors or packed-bed systems, offers significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the ability to integrate reaction, separation, and purification steps into a single, continuous process. nih.gov

The synthesis of chiral intermediates like (R,R)-2-bromo-3-fluorobutane is well-suited for flow chemistry. nih.gov Furthermore, the integration of flow reactors with automated synthesis platforms, driven by artificial intelligence, represents a paradigm shift in chemical synthesis. youtube.com These platforms can rapidly screen reaction conditions, optimize yields and selectivity, and even design synthetic routes with minimal human intervention. By applying this technology to the synthesis of chiral bromofluorinated building blocks, researchers can accelerate the discovery and development of new pharmaceuticals and materials. asymchem.comenamine.net

| Feature | Benefit for Chiral Intermediate Synthesis |

| Enhanced Safety | Allows for the use of hazardous reagents (e.g., potent fluorinating agents) in small, controlled volumes, minimizing risk. |

| Precise Control | Accurate control over temperature, pressure, and reaction time leads to higher selectivity and reproducibility. |

| Scalability | Seamless transition from lab-scale synthesis to pilot-plant or manufacturing scale by running the system for longer periods. |

| Automation | Integration with robotic systems and AI for high-throughput screening, optimization, and on-demand production. youtube.com |

| Telescoping | Multiple reaction steps can be performed sequentially without isolating intermediates, saving time and resources. nih.gov |

Advanced Computational Methodologies for Predictive Synthesis and Stereochemical Control

The role of computational chemistry is evolving from being primarily explanatory to becoming truly predictive. arxiv.org Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and designing complex chemical reactions. nih.gov

In the context of (R,R)-2-bromo-3-fluorobutane, computational studies can be used to:

Model Reaction Mechanisms: Elucidate the step-by-step pathway of asymmetric bromofluorination reactions, identifying key transition states that determine stereoselectivity.

Design and Optimize Catalysts: Predict the efficacy of new chiral catalysts by modeling the catalyst-substrate interactions, guiding experimental efforts towards the most promising candidates. researchgate.net

Predict Stereochemical Outcomes: Calculate the energy barriers for the formation of different stereoisomers, allowing for the in-silico prediction of the most likely product.

AI-Driven Synthesis Planning: Utilize machine learning algorithms trained on vast reaction databases to propose novel and efficient synthetic routes to target molecules that have never been made before. youtube.comosti.gov

This synergy between computational prediction and experimental validation will dramatically accelerate the development of synthetic methods for complex chiral molecules, making the synthesis of specific stereoisomers like (R,R)-2-bromo-3-fluorobutane more a matter of rational design than trial-and-error. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.